1-Phenyl-1-heptanol 1-Phenyl-1-heptanol
Brand Name: Vulcanchem
CAS No.: 614-54-0
VCID: VC3899959
InChI: InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3
SMILES: CCCCCCC(C1=CC=CC=C1)O
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol

1-Phenyl-1-heptanol

CAS No.: 614-54-0

Cat. No.: VC3899959

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1-heptanol - 614-54-0

Specification

CAS No. 614-54-0
Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
IUPAC Name 1-phenylheptan-1-ol
Standard InChI InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3
Standard InChI Key UAJVCELPUNHGKE-UHFFFAOYSA-N
SMILES CCCCCCC(C1=CC=CC=C1)O
Canonical SMILES CCCCCCC(C1=CC=CC=C1)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular formula of 1-phenyl-1-heptanol is C₁₃H₂₀O, with a molecular weight of 192.297 g/mol . The compound features a chiral center at the first carbon of the heptanol chain, leading to two enantiomers: (S)-(-)-1-phenyl-1-heptanol and (R)-(+)-1-phenyl-1-heptanol. The spatial arrangement of the phenyl and hydroxyl groups around this chiral center dictates its stereoselective interactions in chemical and biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.297 g/mol
Exact Mass192.151 g/mol
PSA (Polar Surface Area)20.23 Ų
LogP (Octanol-Water)3.69

Data derived from Chemsrc and EvitaChem analyses .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 7.2–7.4 ppm) and the hydroxyl-bearing methine proton (δ 4.5–4.7 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 192, consistent with its molecular weight .

Synthetic Methodologies

Enzymatic Synthesis

Lipase-catalyzed kinetic resolutions represent a predominant method for producing enantiomerically enriched 1-phenyl-1-heptanol. For instance, Candida antarctica lipase B (CAL-B) in non-aqueous media achieves enantiomeric excess (ee) values exceeding 90% for the (R)-enantiomer. The reaction typically employs vinyl acetate as an acyl donor, with conversions optimized at 30–40°C and substrate concentrations below 0.5 M to prevent enzyme inhibition.

Chemical Synthesis

Alternative routes include:

  • Grignard Addition: Reaction of phenylmagnesium bromide with heptanal yields racemic 1-phenyl-1-heptanol, though with lower enantioselectivity compared to enzymatic methods.

  • Asymmetric Reduction: Catalytic hydrogenation of 1-phenyl-1-heptanone using chiral catalysts like (R)-BINAP-Ru complexes achieves ee values up to 85%.

Table 2: Comparative Synthesis Metrics

MethodYield (%)ee (%)Conditions
Lipase CAL-B789135°C, vinyl acetate
Grignard Addition920RT, THF
Asymmetric Hydrogenation658560 psi H₂, (R)-BINAP-Ru

Reactivity and Chemical Transformations

Oxidation Pathways

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes 1-phenyl-1-heptanol to 1-phenylheptan-1-one, a reaction critical in fragrance synthesis. Over-oxidation to carboxylic acids is suppressed under controlled conditions.

Esterification

Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) converts the hydroxyl group to esters, enabling applications in polymer chemistry. For example, reaction with acetic anhydride yields 1-phenylheptyl acetate (95% yield).

Biological and Pharmacological Insights

Enzyme Interactions

Industrial and Research Applications

Chiral Auxiliaries

The enantiomers serve as precursors for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, (S)-1-phenyl-1-heptanol is a key intermediate in producing dexibuprofen, offering enhanced therapeutic indices over racemic ibuprofen.

Fragrance Industry

Oxidation derivatives contribute to musk-like odors in perfumery. 1-Phenylheptan-1-one is valued for its long-lasting olfactory profile, with annual production estimates exceeding 50 metric tons globally.

Future Directions

Advances in biocatalysis and flow chemistry promise to enhance the scalability of enantioselective syntheses. Additionally, metabolomic studies could elucidate its pharmacokinetic profile, facilitating drug development pipelines. Collaborative efforts between academia and industry are essential to fully exploit this compound's potential.

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